

An In-depth Technical Guide to L-(-)-Dibenzoyltartaric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-) Dibenzoyltartaric acid

Cat. No.: B8521283

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Introduction

L-(-)-Dibenzoyltartaric acid, with the CAS number 2743-38-6, is a chiral compound extensively utilized in the fields of organic chemistry and pharmaceuticals.^{[1][2][3]} It is a derivative of tartaric acid where the hydroxyl groups are esterified with benzoyl groups.^[1] This modification enhances its utility as a chiral resolving agent, a critical tool in the separation of racemic mixtures to yield enantiomerically pure compounds.^{[4][5][6]} The production of single-enantiomer drugs is paramount in the pharmaceutical industry to ensure therapeutic efficacy and minimize potential side effects.^{[1][4]} Beyond its primary role in chiral resolution, it also serves as an intermediate in the synthesis of complex chiral molecules, finding applications in agrochemicals and materials science.^{[1][7]}

Physicochemical Properties

The following table summarizes the key quantitative data for L-(-)-Dibenzoyltartaric acid.

Property	Value
CAS Number	2743-38-6[3][8]
Molecular Formula	C ₁₈ H ₁₄ O ₈ [1][2][3]
Molecular Weight	358.30 g/mol [7][8]
Melting Point	152-155 °C[1][2][8]
Boiling Point	234 °C at 7 mmHg[1][2]
Appearance	White to off-white or light yellow crystalline powder[1][7]
Solubility	Slightly soluble in water; Soluble in ethanol, acetone, and methanol[1][2][7]
Optical Rotation [α] _{20/D}	-116° (c=9 in ethanol)[8]
Density	Approximately 1.38 g/cm ³ [7]
pKa	~1.85 (Predicted)[1]

Core Application: Chiral Resolution

The principal application of L-(-)-Dibenzoyltartaric acid is as a chiral resolving agent for racemic mixtures, particularly for amines and amino alcohols.[5][7] The process relies on the formation of diastereomeric salts with distinct physical properties, most notably different solubilities.[5][6] This difference allows for the separation of the diastereomers through fractional crystallization. [6]

The mechanism involves reacting the racemic mixture (containing both R and S enantiomers of a compound) with the enantiomerically pure L-(-)-Dibenzoyltartaric acid. This reaction forms a pair of diastereomeric salts: (R)-base-(L)-acid and (S)-base-(L)-acid. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. One salt will preferentially crystallize from the solution, allowing for its separation by filtration. The resolved enantiomer can then be recovered from the crystallized salt by treatment with a base to neutralize the tartaric acid derivative. This technique is fundamental in the synthesis of enantiopure active pharmaceutical ingredients (APIs).[4][7]

Experimental Protocols

Synthesis of L-(-)-Dibenzoyltartaric Acid

A common method for the synthesis of L-(-)-Dibenzoyltartaric acid involves the reaction of L-tartaric acid with benzoyl chloride.^{[9][10]} The following protocol is a representative example based on available literature.

Materials:

- L-Tartaric acid
- Benzoyl chloride
- Toluene (solvent)
- Copper (II) sulfate (catalyst)
- Water

Procedure:

- **Reaction Setup:** In a suitable reactor, charge L-tartaric acid and toluene.^[10]
- **Catalyst Addition:** Add a catalytic amount of copper (II) sulfate to the mixture with stirring.^[10]
- **Acylation:** Gradually add benzoyl chloride to the reaction mixture. The reaction is typically carried out for several hours to form L-dibenzoyl tartaric anhydride.^{[9][10]}
- **Hydrolysis:** After the initial reaction is complete, add an equivalent weight of water and toluene to the reactor containing the anhydride.^{[9][10]}
- **Reflux:** Heat the mixture to reflux (approximately 100 °C) for 2-4 hours to hydrolyze the anhydride to L-(-)-Dibenzoyltartaric acid.^[9]
- **Isolation:** Cool the reaction mixture to room temperature, which will cause the product to precipitate.^[10]

- Purification: The solid product is collected by centrifugation or filtration. The resulting L-(-)-Dibenzoyltartaric acid can be washed and dried.[9] The purity of the final product can be assessed using techniques such as HPLC.[9]

This method is reported to have a high process recovery ratio, exceeding 95%.[9]

Visualizations

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- To cite this document: BenchChem. [An In-depth Technical Guide to L-(-)-Dibenzoyltartaric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8521283#l-dibenzoyltartaric-acid-cas-number\]](https://www.benchchem.com/product/b8521283#l-dibenzoyltartaric-acid-cas-number)

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